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Compound of Interest

N-(2-Aminoethyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B125896

An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-
methylbenzenesulfonamide, a key bifunctional molecule widely utilized in synthetic chemistry
and drug discovery. The document delineates its fundamental molecular structure,
physicochemical properties, and detailed spectroscopic characteristics. A significant focus is
placed on a robust, field-proven synthesis protocol, explaining the rationale behind each step to
ensure reproducibility and safety. Furthermore, this guide explores the compound's reactivity
and highlights its critical applications as a versatile building block, particularly in the synthesis
of macrocyclic ligands and as a scaffold for developing enzyme inhibitors. This paper is
intended for researchers, chemists, and professionals in drug development seeking a thorough
and practical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly known as N-
Tosylethylenediamine, is a sulfonamide derivative characterized by the presence of a primary
amine and a sulfonamide functional group. This dual functionality makes it a valuable
intermediate in a variety of chemical syntheses.

The foundational identity of this compound is established by its molecular formula,
CoH14N20:2S, and its IUPAC name, N-(2-aminoethyl)-4-methylbenzenesulfonamide.[1] Its
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structure consists of a p-toluenesulfonyl group (tosyl group) attached to one of the nitrogen

atoms of ethylenediamine.

Chemical Structure

The two-dimensional chemical structure is depicted below, illustrating the connectivity of the

tosyl group to the ethylenediamine backbone.

Caption: 2D representation of N-(2-Aminoethyl)-4-methylbenzenesulfonamide.

Physicochemical Data Summary

The key physicochemical properties have been compiled from various databases and are

summarized in the table below for easy reference by researchers.

Property

Value

Source(s)

Molecular Formula

CoH14N202S

[1](2]

Molecular Weight 214.28 - 214.29 g/mol [11[2]

CAS Number 14316-16-6 [1][3]
N-(2-aminoethyl)-4-

IUPAC Name _ [1]
methylbenzenesulfonamide
N-(2-Aminoethyl)-p-

Synonyms toluenesulfonamide, N- [2][4]
Tosylethylenediamine

Appearance White to off-white solid/powder  [4]

Melting Point 122-126 °C [4115]

Boiling Point 363.1 + 52.0 °C (Predicted) [4][5]

Density 1.214 + 0.06 g/cm? (Predicted) [415]
CC1=CC=C(C=C1)S(=0)

SMILES [1]
(=O)NCCN
JATMCAQQSXISOR-

InChlKey [1]

UHFFFAOYSA-N
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Spectroscopic Characterization

Structural elucidation and purity assessment of N-(2-Aminoethyl)-4-
methylbenzenesulfonamide rely on standard spectroscopic techniques. While raw spectral
data is instrument-dependent, the expected characteristic signals are described below based
on the molecule's structure. Authoritative spectral data can be found in databases like
SpectraBase and PubChem.[1]

'H NMR Spectroscopy

In a typical *H NMR spectrum (using a solvent like CDCls or DMSO-ds), the following proton
signals are expected:

o Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm). The protons ortho to
the sulfonyl group will appear as one doublet, and the protons meta will appear as another,
integrating to 2H each.

o Ethyl Bridge Protons (-CH2-CH2-): Two multiplets (or triplets) corresponding to the two
methylene groups. The -CH:z- group adjacent to the sulfonamide nitrogen will likely be
downfield (~2.8-3.2 ppm) compared to the -CHz- group adjacent to the primary amine (~2.6-
2.9 ppm).

e Amine Protons (-NHz and -SO2NH-): Two broad singlets that can appear over a wide
chemical shift range and are exchangeable with D20. The primary amine (-NHz) protons and
the sulfonamide (-NH-) proton will have distinct signals.

o Methyl Protons (-CHs): A sharp singlet at ~2.4 ppm, integrating to 3H, characteristic of the
tosyl methyl group.

3C NMR Spectroscopy

The 3C NMR spectrum will display nine distinct carbon signals:

e Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two signals will
correspond to the protonated aromatic carbons, and two quaternary carbons (one attached
to the sulfur and one to the methyl group).
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o Ethyl Bridge Carbons (-CH2-CH:z-): Two signals in the aliphatic region, typically between 40-
50 ppm.

e Methyl Carbon (-CHs): A signal around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

¢ N-H Stretching: Two distinct bands are expected. A sharp band around 3350 cm~1 for the
sulfonamide N-H and two bands (symmetric and asymmetric stretching) for the primary
amine (-NH2) around 3300-3400 cm™1,

e C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches will be just below 3000 cm™2.

e S=0 Stretching: Two strong, characteristic absorption bands for the sulfonyl group (S=0) will
be present at approximately 1320-1350 cm~* (asymmetric) and 1150-1170 cm~?
(symmetric).

» N-H Bending: A bending vibration for the primary amine is expected around 1600 cm™1,

Synthesis Methodology: A Robust Protocol

The most common and reliable synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This
method is favored for its high yield and straightforward execution.

Synthesis Workflow Diagram
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p-Toluenesulfonyl Chloride
(Tosyl Chloride)
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(e.g., Dichloromethane, 0°C to RT)
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N-(2-Aminoethyl)-4-
methylbenzenesulfonamide
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Hydrochloride

Figure 2. Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Tosylethylenediamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step

ensures the integrity of the final product.

Materials:

p-Toluenesulfonyl chloride (TsClI)

Ethylenediamine (EDA)

Dichloromethane (DCM)

1 M Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
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e Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary
evaporator.

Procedure:

e Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, add ethylenediamine (5 equivalents).

o Causality Explanation: A large excess of ethylenediamine is crucial. It serves a dual
purpose: as the nucleophile and as the base to neutralize the HCI byproduct generated
during the reaction. This prevents the formation of the undesired di-tosylated byproduct,
N,N'-di-p-Tosylethylenediamine.[6]

» Dissolution and Cooling: Add dichloromethane (DCM, ~10 volumes relative to TsCl) to the
flask and cool the mixture to 0 °C in an ice bath with continuous stirring.

» Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal
amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the
stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains
below 5 °C.

o Causality Explanation: Slow, dropwise addition at low temperature is critical to control the
exothermic reaction and to favor the mono-substitution product over the di-substituted
one. High local concentrations of TsCl would increase the probability of a second reaction.

» Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

o Trustworthiness Check: Reaction progress can be monitored by Thin Layer
Chromatography (TLC), eluting with a DCM/Methanol mixture (e.g., 9:1). The
disappearance of the tosyl chloride spot indicates reaction completion.

o Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Add
1 M NaOH solution to dissolve the ethylenediamine hydrochloride salt and to ensure the
product is in its free base form. Shake well and allow the layers to separate.
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e Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with water
and then with a saturated brine solution.

o Causality Explanation: The water wash removes excess ethylenediamine and salts. The
brine wash helps to remove residual water from the organic layer, facilitating the
subsequent drying step.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the filtrate using a rotary evaporator to yield the crude product.

 Purification: The crude product, a solid, can be purified by recrystallization from a suitable
solvent system such as ethanol or a toluene/hexane mixture to afford the pure N-(2-
Aminoethyl)-4-methylbenzenesulfonamide as a white crystalline solid.

Key Applications and Reactivity

The utility of N-(2-Aminoethyl)-4-methylbenzenesulfonamide stems from its two distinct
reactive sites. The primary amine is a potent nucleophile, while the sulfonamide proton is acidic
and can be deprotonated to generate an anionic nucleophile.

Precursor for Macrocyclic Ligands

A primary application is in the synthesis of aza-crown ethers and other macrocyclic
compounds.[5] The primary amine can be used in cyclization reactions with di-electrophiles
(e.g., dihalides or ditosylates) to form the macrocyclic ring. The tosyl group serves as an
excellent protecting group for the secondary amine that is formed, which can be removed later
under specific conditions if needed.

Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-known pharmacophore. This compound and its
derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-
containing metalloenzymes.[7] Specifically, research has shown inhibitory effects against
cytosolic isozymes CA | and Il, and particularly against tumor-associated transmembrane
isozymes CA IX and XIlI, making it a valuable scaffold for the development of novel anticancer
agents.[7]
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Safety and Handling

As a laboratory chemical, N-(2-Aminoethyl)-4-methylbenzenesulfonamide must be handled
with appropriate safety precautions.

e GHS Hazard Statements: The compound is classified with the following hazards:

[¢]

H302: Harmful if swallowed.[1][4]

[¢]

H315: Causes skin irritation.[1][4]

o

H319: Causes serious eye irritation.[1][4]

o

H335: May cause respiratory irritation.[1][4]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling this compound.

o Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from strong oxidizing agents.[3][8]

Conclusion

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a compound of significant synthetic and
medicinal interest. Its straightforward synthesis, coupled with the versatile reactivity of its
primary amine and sulfonamide groups, establishes it as a fundamental building block for
complex molecular architectures. A thorough understanding of its properties, synthesis, and
handling, as detailed in this guide, is essential for its effective and safe utilization in research
and development environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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